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Compound of Interest

Compound Name: PROTAC EGFR degrader 10

Cat. No.: B15611281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and stability of

PROTAC EGFR degrader 10, also identified as MS154. This molecule is a gefitinib-based,

cereblon (CRBN)-recruiting Proteolysis Targeting Chimera (PROTAC) designed for the targeted

degradation of the Epidermal Growth factor Receptor (EGFR). This document consolidates

available data on its chemical characteristics, biological activity, and stability, offering a valuable

resource for researchers in the field of targeted protein degradation.

Core Chemical Properties
PROTAC EGFR degrader 10 (MS154) is a complex heterobifunctional molecule designed to

induce the degradation of EGFR.[1][2] Its key chemical identifiers and properties are

summarized in the table below.
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Property Value Source

Compound Name
PROTAC EGFR degrader 10;

MS154
[1][2]

Molecular Formula C46H54ClFN8O8 [3][4]

Molecular Weight 901.43 g/mol [3][4]

CAS Number 2550393-21-8 [3][4]

Solubility Soluble to 100 mM in DMSO [3][4]

Biological Activity and Potency
MS154 is engineered to selectively target mutant forms of EGFR for degradation by hijacking

the CRBN E3 ubiquitin ligase.[2] The gefitinib warhead binds to EGFR, while the

pomalidomide-like ligand engages CRBN, leading to the formation of a ternary complex that

facilitates the ubiquitination and subsequent proteasomal degradation of EGFR.[2]

The degradation potency of MS154 has been quantified in different non-small cell lung cancer

(NSCLC) cell lines, as detailed in the following table.

Cell Line
EGFR
Mutation

DC50
Dmax (at 50
nM)

Source

HCC-827 Exon 19 deletion 11 nM > 95% [2][3][4]

H3255 L858R 25 nM > 95% [2][3][4]

Stability and Pharmacokinetic Profile
While specific in vitro stability data such as half-life in human liver microsomes for MS154 is not

readily available in the cited literature, its in vivo bioavailability has been assessed in mice.

Pharmacokinetic studies in mice following intraperitoneal (IP) administration demonstrated that

MS154 is bioavailable.[2][3][4] However, its plasma concentrations were observed to be 10- to

100-fold lower than its VHL-recruiting counterpart, MS39.[1] The peak plasma concentration for

MS154 was approximately 500 nM, achieved at 8 hours post-dosing.[1] This suggests that
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while the molecule enters systemic circulation, its stability and/or clearance mechanisms may

differ significantly from VHL-based degraders.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of MS154 are

described in the primary literature by Cheng et al. (2020) in the Journal of Medicinal Chemistry.

Below are generalized protocols relevant to the characterization of PROTAC stability and

activity.

In Vitro Metabolic Stability Assay (General Protocol)
This protocol provides a general framework for assessing the metabolic stability of a PROTAC

like MS154 using human liver microsomes.

Preparation of Solutions:

Prepare a stock solution of the PROTAC compound (e.g., 10 mM in DMSO).

Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., 100

mM potassium phosphate buffer, pH 7.4).

Prepare a solution of human liver microsomes (HLM) in the same buffer.

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-

phosphate, and glucose-6-phosphate dehydrogenase in buffer.

Incubation:

Pre-warm the HLM and PROTAC working solutions at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of

HLM and PROTAC. The final concentration of the PROTAC is typically 1 µM.

Incubate the reaction mixture at 37°C with gentle shaking.

Time-Point Sampling:
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction

mixture.

Quenching and Sample Preparation:

Immediately stop the reaction by adding the aliquot to a tube containing a cold organic

solvent (e.g., acetonitrile) with an internal standard.

Vortex the samples to precipitate proteins and centrifuge to pellet the precipitate.

Transfer the supernatant to a new plate or vials for analysis.

LC-MS/MS Analysis:

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-

MS/MS) system to quantify the remaining concentration of the parent PROTAC at each

time point.

Data Analysis:

Plot the natural logarithm of the percentage of the remaining PROTAC against time.

The slope of the linear regression of this plot gives the elimination rate constant (k).

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation in cells treated with

the PROTAC.

Cell Culture and Treatment:

Plate cells (e.g., HCC-827 or H3255) at an appropriate density and allow them to adhere

overnight.

Treat the cells with varying concentrations of the PROTAC (e.g., MS154) or vehicle control

(DMSO) for a specified duration (e.g., 24 hours).
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Cell Lysis:

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Collect the cell lysates and centrifuge to remove cellular debris.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin

in Tris-buffered saline with Tween 20 - TBST).

Incubate the membrane with a primary antibody specific for the target protein (e.g., EGFR)

and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) detection system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the target protein band intensity to the loading control band intensity.
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Calculate the percentage of protein remaining relative to the vehicle-treated control.

Plot the percentage of remaining protein against the PROTAC concentration to determine

the DC50 value.

Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is targeted for

disruption by PROTAC EGFR degrader 10. Upon ligand binding, EGFR dimerizes and

autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and

PI3K-AKT pathways, which are crucial for cell proliferation and survival.
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Caption: Simplified EGFR signaling cascade.
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PROTAC-Mediated EGFR Degradation Workflow
The logical workflow for the mechanism of action of PROTAC EGFR degrader 10 (MS154) is

depicted below.
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Caption: Mechanism of PROTAC-induced protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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